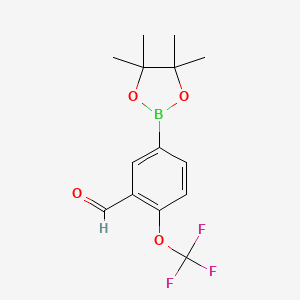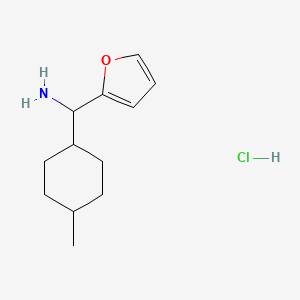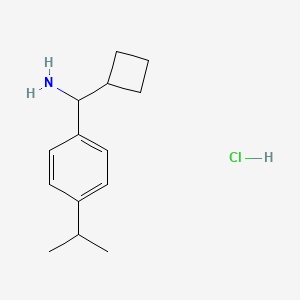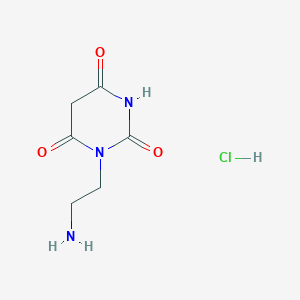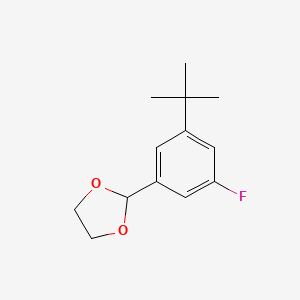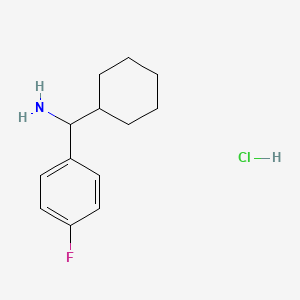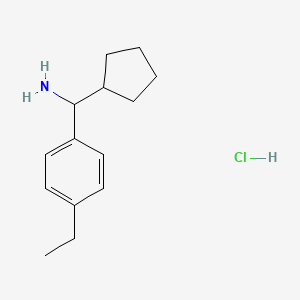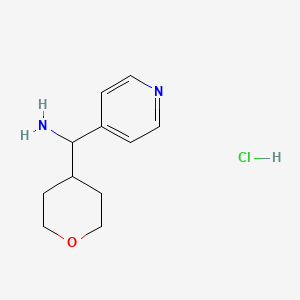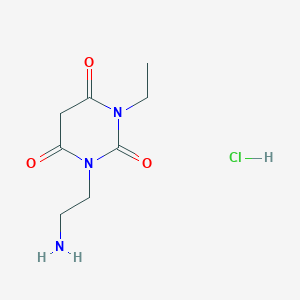
1-(2-aminoethyl)-3-ethylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
Vue d'ensemble
Description
1-(2-Aminoethyl)-3-ethylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride, also known as AEPT-HCl, is an organic compound used in a variety of scientific research applications. AEPT-HCl is a small molecule that has been studied for its potential to act as a drug target for a variety of diseases. It has been studied for its ability to interact with proteins and other molecules in the body, as well as its ability to interact with other drugs. AEPT-HCl has also been studied for its potential to act as an anti-cancer agent.
Applications De Recherche Scientifique
Facile Synthesis in Aqueous Media
A study by Shi et al. (2010) highlights the synthesis of pyrimidine derivatives, including 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione variants through a three-component reaction involving aromatic aldehyde, 6-aminopyrimidine-2,4-dione, and Medrum's acid in aqueous conditions. This method demonstrates the adaptability of pyrimidine chemistry in synthesizing complex molecules efficiently Shi, D., Shi, Jingwen, & Rong, Shaofeng. (2010). Chinese Journal of Chemistry.
Reaction with Indole and Furanes
The work by Shtamburg et al. (2017) focuses on the reaction of alloxan with indole and furanes to produce various pyrimidine derivatives, including 5-(indol-3-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione. Their findings contribute to the understanding of pyrimidine chemistry and its potential in synthesizing biologically active compounds Shtamburg, V. G., et al. (2017). European Chemical Bulletin.
Photocatalytic Degradation Studies
Cao et al. (2013) explored the photocatalytic degradation of 5-Ethyl-5-phenylpyrimidine-2,4,6(1H, 3H, 5H)-trione, showing its efficient breakdown in TiO2 aqueous solutions. This study illuminates the environmental applications of pyrimidine derivatives in pollutant degradation, enhancing the understanding of photocatalytic processes in water treatment Cao, H., et al. (2013). Chemosphere.
Multicomponent Synthesis and Antimicrobial Activity
Gupta et al. (2014) conducted a study on the synthesis of multifunctional pyrimidine derivatives using green chemistry techniques, such as microwave irradiation. They investigated the antimicrobial activity of these compounds, providing insights into the potential of pyrimidine derivatives in developing new antimicrobial agents Gupta, Ragini, et al. (2014). Journal of Heterocyclic Chemistry.
Ionic Liquid Catalyst for Synthesis
Research by Goli-Jolodar et al. (2016) on using succinimidinium hydrogensulfate ([H-Suc]HSO4) as an ionic liquid catalyst showcases an innovative approach to synthesize pyrimidine derivatives. This method emphasizes the role of green chemistry in facilitating efficient and environmentally friendly synthetic routes for complex molecules Goli-Jolodar, O., et al. (2016). Journal of the Iranian Chemical Society.
Propriétés
IUPAC Name |
1-(2-aminoethyl)-3-ethyl-1,3-diazinane-2,4,6-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.ClH/c1-2-10-6(12)5-7(13)11(4-3-9)8(10)14;/h2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMBSRULAVWCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=O)N(C1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




